N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine (contains approx 35per cent Ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

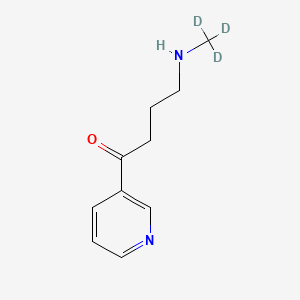

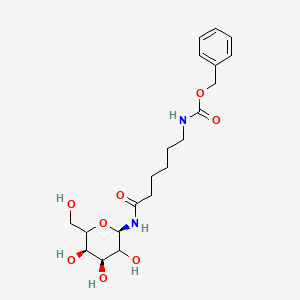

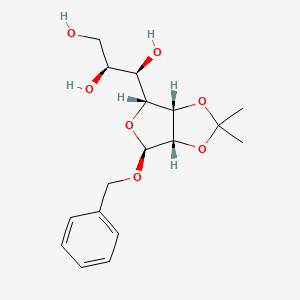

N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine is a specialty product used for proteomics research . It has a molecular formula of C20H30N2O8 and a molecular weight of 426.46 . This compound is used in the preparation of sugar-specific antibodies using liposomes .

Molecular Structure Analysis

The molecular structure of N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine is represented by the formula C20H30N2O8 . Unfortunately, the specific structural details or diagrams are not provided in the available resources.

Chemical Reactions Analysis

The specific chemical reactions involving N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine are not detailed in the available resources. It is known to be used in the preparation of sugar-specific antibodies using liposomes .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(epsilon-N-Benzyloxycarbonylamino)caproyl)-beta-D-galactopyranosylamine are not detailed in the available resources. It has a molecular formula of C20H30N2O8 and a molecular weight of 426.46 .

Scientific Research Applications

Glycoaminoacid and Glycopeptide Synthesis

The compound has been explored for its utility in the regioselective synthesis of beta-N-linked glycoaminoacids and glycopeptides. This process involves the acylation of tetra-O-pivaloyl-beta-D-galactopyranosylamine with N-(Cbz or Fmoc-alpha-aminoacyl) benzotriazoles under microwave irradiation. Such synthesis yields beta-N-glycoaminoacids and a glycosylated asparagine building block, facilitating the formation of beta-N-glycodipeptides through regiospecific beta-N-linkage. This method's efficiency is demonstrated through high yields and the establishment of regioselectivity confirmed by NMR techniques (Katritzky, Narindoshvili, Draghici, & Angrish, 2008).

Enzyme Inhibition Studies

N-substituted derivatives of the compound have shown significant glycosidase inhibitory activity. Chemical modification of carba-beta-DL-fucopyranosylamine generated derivatives demonstrating strong inhibition of beta-galactosidase and beta-glucosidase. This suggests the potential of 6-deoxy-5a-carba-beta-D-galactopyranosylamine as a lead compound for designing new carba sugar-type beta-galactosidase inhibitors, indicating a promising area of research in developing therapeutic agents (Ogawa, Fujieda, Sakata, Ishizaki, Hisamatsu, & Okazaki, 2003).

Polymers and Copolymers Synthesis

The compound has been utilized in the synthesis of amphiphilic and degradable copolymers, such as poly(epsilon-caprolactone)-g-poly(L-lysine) copolymers. These copolymers, synthesized through grafting methods applied to a macropolycarbanionic PCL derivative, are notable for their water solubility and the formation of nanometric micelle-like objects in distilled water. Their innovative properties and synthesis methodologies indicate their potential for biomedical applications, including drug delivery systems (Nottelet, El Ghzaoui, Coudane, & Vert, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O8/c23-11-14-16(25)17(26)18(27)19(30-14)22-15(24)9-5-2-6-10-21-20(28)29-12-13-7-3-1-4-8-13/h1,3-4,7-8,14,16-19,23,25-27H,2,5-6,9-12H2,(H,21,28)(H,22,24)/t14?,16-,17-,18?,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKGECJVSSEXFG-FLYLVDQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N[C@H]2C([C@H]([C@H](C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747124 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-alpha-L-erythro-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate | |

CAS RN |

38822-58-1 |

Source

|

| Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-alpha-L-erythro-hexopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)

![2-[N|A-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)